1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one is a complex organic compound with a unique structure that includes both azepane and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane and piperidine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reagents and conditions may include the use of strong acids or bases, organic solvents, and controlled temperatures to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one: shares structural similarities with other azepane and piperidine derivatives.
Azepane derivatives: Known for their biological activity and use in medicinal chemistry.
Piperidine derivatives: Widely studied for their pharmacological properties and applications in drug development.
Uniqueness
The uniqueness of this compound lies in its combined azepane and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure may enhance its binding affinity to specific targets and increase its potential as a versatile compound in various applications.
Properties
IUPAC Name |
1-[4-(4-hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-2-24(30)28-19-15-26(16-20-28,22-10-5-3-6-11-22)25(31)29-18-9-14-27(32,17-21-29)23-12-7-4-8-13-23/h2-8,10-13,32H,1,9,14-21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPIELFERGCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCCC(CC3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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